An In-depth Technical Guide to the Physicochemical Properties of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid represents a class of conformationally constrained scaffolds that are of significant interest in medicinal chemistry and drug development. The rigid bicyclic structure offers a unique three-dimensional presentation of functional groups, which can be pivotal for molecular recognition and biological activity. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and, in the absence of extensive experimental data in the public domain, focuses on the robust, field-proven methodologies for their empirical determination. We delve into the causality behind experimental choices, offering a self-validating framework for the characterization of this and similar novel chemical entities.
Introduction: The Rationale for Characterization
The design of novel therapeutics is intrinsically linked to the physicochemical properties of the candidate molecules. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility and formulation potential.[1] 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a compelling scaffold due to its bridged ether linkage, which imparts a fixed spatial arrangement to the carboxylic acid moiety. Understanding its fundamental characteristics is a critical first step in harnessing its potential.
Molecular Structure and Predicted Physicochemical Properties
The structural integrity of a compound is the foundation of its chemical identity. For 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, the bicyclic system introduces significant ring strain and a defined stereochemistry that influences its interactions with biological targets and its physical behavior.
Visualizing the Core Scaffold
Caption: Chemical structure of the title compound.
Table 1: Predicted Physicochemical Properties
The following table summarizes the computationally predicted properties for 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid. These values serve as a baseline for what to expect from experimental determination.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₁₀O₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 142.15 g/mol | Influences diffusion rates and membrane permeability. |
| XLogP3 | 0.4 | Predicts lipophilicity, affecting absorption and distribution.[3] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Correlates with hydrogen bonding potential and cell permeability. |
| Hydrogen Bond Donors | 1 | Indicates potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding affinity. |
| Rotatable Bonds | 1 | A low number suggests conformational rigidity, which can improve binding selectivity. |
A Practical Guide to Experimental Characterization
The following sections outline the standard methodologies for determining the key physicochemical properties of a novel carboxylic acid like 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid. The emphasis is on the rationale behind each technique and the interpretation of the resulting data.
Structural Verification: Ensuring Chemical Identity
Before any other property is measured, the chemical structure and purity of the synthesized compound must be unequivocally confirmed.
-
¹H NMR: Will provide information on the number and connectivity of protons. Key signals to expect include a downfield singlet for the carboxylic acid proton (typically >10 ppm), and complex multiplets for the bicyclic protons.[4][5] The rigidity of the scaffold may lead to distinct chemical shifts for diastereotopic protons.
-
¹³C NMR: Will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to appear in the 170-185 ppm region.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the bicyclic structure.[7]
IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the characteristic absorbances will be:
-
A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[5]
-
A strong C=O stretch for the carbonyl group, expected around 1700-1725 cm⁻¹.[6]
-
A C-O stretch from the ether linkage in the fingerprint region.
High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.[3] Fragmentation patterns observed in MS/MS can provide further structural confirmation. Common fragmentation for carboxylic acids involves the loss of H₂O and CO.[6]
Thermal Properties: Melting Point and Thermal Stability
Thermal analysis is critical for understanding a compound's solid-state properties, which are vital for formulation and storage.[8]
DSC measures the heat flow into or out of a sample as a function of temperature.[9] It is the gold standard for determining the melting point, which is a key indicator of purity. A sharp melting peak suggests a pure compound, while a broad peak may indicate impurities or polymorphism.[10]
TGA measures the change in mass of a sample as a function of temperature.[11] This technique is used to determine thermal stability and decomposition temperature. It can also quantify the presence of residual solvents or water.[9]
Experimental Workflow for Structural and Thermal Analysis
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Ionization Constant (pKa)
The pKa is a measure of the acidity of a compound and is crucial for predicting its charge state at a given pH. This, in turn, influences solubility, permeability, and receptor binding.[]
This is a highly accurate and reliable method for pKa determination.[13] A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated electrode.[14] The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[15] For compounds with low water solubility, co-solvents like methanol or acetonitrile can be used, with subsequent extrapolation to aqueous pKa.[16]
Solubility
Solubility is a critical parameter for drug delivery and bioavailability. It is important to determine both thermodynamic and kinetic solubility.
Simple tests can provide initial insights into the compound's nature.[17]
-
Water: Given the polar carboxylic acid and ether groups, some water solubility is expected.
-
5% NaHCO₃ and 5% NaOH: As a carboxylic acid, it should be soluble in basic solutions due to salt formation.[18]
-
5% HCl: Solubility is not expected in acidic solutions.
This method determines the equilibrium solubility. An excess of the solid compound is agitated in a buffer of a specific pH (e.g., physiological pH 7.4) for an extended period (24-48 hours) to ensure equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV or LC-MS.[]
Lipophilicity (LogP and LogD)
Lipophilicity is a key determinant of a drug's ability to cross cell membranes.[19]
-
LogP is the partition coefficient of the neutral species between octanol and water.
-
LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For an acidic compound, LogD will be pH-dependent.
This is the traditional method where the compound is dissolved in a biphasic system of n-octanol and a buffer at pH 7.4.[] After equilibration by shaking, the phases are separated, and the concentration of the compound in each phase is measured by LC-MS.[20] The ratio of the concentrations gives the LogD value.
Detailed Experimental Protocols
Protocol 1: pKa Determination by Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[14]
-
Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.
-
Accurately weigh approximately 10-20 mg of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent may be used.
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]
-
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative).
-
The pKa is the pH value at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).[14]
-
Protocol 2: Thermodynamic Solubility (Shake-Flask at pH 7.4)
-
Preparation:
-
Prepare a 0.1 M phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of the solid compound to a vial containing a known volume of the pH 7.4 buffer. The presence of solid material at the end of the experiment is crucial.
-
-
Equilibration:
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
-
Sampling and Analysis:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solids.
-
Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS method with a standard calibration curve. The resulting concentration is the thermodynamic solubility at that pH.
-
Conclusion
While 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid remains a molecule with limited publicly available experimental data, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed methodologies outlined—from structural verification by NMR and MS to the functional assessment of pKa, solubility, and lipophilicity—researchers can generate the high-quality, reliable data essential for advancing this promising scaffold in drug discovery and development programs. The principles and protocols described herein are broadly applicable to the characterization of other novel small molecules, ensuring a foundation of scientific integrity and trustworthiness in early-stage research.
References
-
Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry. [Link]
-
Physicochemical Properties and Environmental Fate. A Framework to Guide Selection of Chemical Alternatives. [Link]
-
Carboxylic Acid Unknowns and Titration. University of Colorado Boulder. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
A radical cyclisation approach to the 2-oxabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Chemical Communications. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]
-
Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole timeofflight mass spectrometry duri. Rapid Communications in Mass Spectrometry. [Link]
-
Laser Desorption Mass Spectrometry of Some Organic Acids. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
LogD. Cambridge MedChem Consulting. [Link]
-
Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. International Journal of ChemTech Research. [Link]
-
Physicochemical Properties. The Handbook of Medicinal ChemistryPrinciples and Practice. [Link]
-
Organic Acids Analyzed with LCMS. MicroSolv Technology Corporation. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]
-
3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI. [Link]
-
DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]
-
Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]
- Preparation of 2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptanes.
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]
-
Thermal Analysis- TGA/DSC. MooreAnalytical. [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. [Link]
-
A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Structure and NMR Spectra of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid and its Anhydride. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids. Oregon State University. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. mooreanalytical.com [mooreanalytical.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. enamine.net [enamine.net]
